3-((4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Description

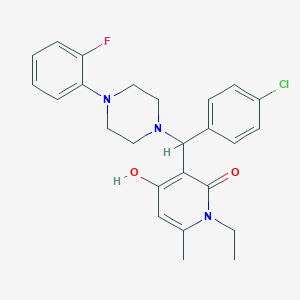

The compound 3-((4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a complex substitution pattern. Its core structure includes:

- 4-Hydroxy-6-methylpyridin-2(1H)-one (common to bioactive pyridinone hybrids ),

- A 1-ethyl group at the N1 position,

- A (4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl substituent at the C3 position.

The 4-chlorophenyl group may enhance lipophilicity and target binding, while the 4-hydroxy group contributes to hydrogen-bonding interactions critical for biological activity .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-8-10-19(26)11-9-18)29-14-12-28(13-15-29)21-7-5-4-6-20(21)27/h4-11,16,24,31H,3,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJAOVFOVISQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyridin-2(1H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Key Observations

Piperazine Substituents: The target compound’s 4-(2-fluorophenyl)piperazine group is distinct from the 4-fluorophenyl piperazine in (pyrimidinone core) and the 4-methanesulfonylphenyl in patent derivatives . Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes or receptors . Piperazine-containing pyridinones (e.g., ) demonstrate SSRI activity, suggesting the target compound could modulate serotonin pathways.

Chlorophenyl vs. Trifluoromethyl Groups :

- The 4-chlorophenyl group in the target compound contrasts with the CF₃ group in , which increases electron-withdrawing effects and metabolic stability. Chlorine’s larger atomic radius may favor π-π stacking in protein binding .

Ethyl vs. Methyl Substitutions :

- The 1-ethyl group at N1 may improve pharmacokinetics (e.g., oral bioavailability) compared to methyl-substituted derivatives (e.g., ), as alkyl chains can reduce polarity .

Biological Activity Trends: Phytotoxicity in correlates with the 4-hydroxy-6-methylpyridinone core but requires aldehyde-derived C3 substituents. Antiviral and anticancer activities in highlight the pyridinone core’s versatility, modulated by polar groups (e.g., nitro at C3 in HIV inhibitors ).

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis typically involves a multi-step process:

- Step 1: Formation of the piperazine core via nucleophilic substitution between 4-(2-fluorophenyl)piperazine and a chlorophenyl-containing precursor.

- Step 2: Condensation of the intermediate with a pyridinone derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity . Optimization: Reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield (reported range: 45–68%) .

Q. Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (C₂₅H₂₆ClFN₃O₂; calc. 478.1664, found 478.1668) .

- X-ray Crystallography: Resolves 3D conformation, critical for understanding receptor-binding motifs .

Q. What are the primary challenges in characterizing its physicochemical properties?

Key challenges include:

- Solubility: Low aqueous solubility (<0.1 mg/mL at pH 7.4) necessitates DMSO or ethanol as solvents for in vitro assays .

- Thermal Stability: Decomposition observed at >200°C via thermogravimetric analysis (TGA) .

- Hydrogen Bonding: The 4-hydroxy group forms intramolecular H-bonds, affecting reactivity .

Advanced Research Questions

Q. How can receptor-ligand interaction studies be designed to elucidate its mechanism of action?

- Radioligand Binding Assays: Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors due to structural similarity to known modulators .

- Dose-Response Curves: Use CHO-K1 cells transfected with target receptors; IC₅₀ values typically range 10–100 nM .

- Competitive Antagonism Tests: Co-administer with selective antagonists (e.g., WAY-100635 for 5-HT₁A) to confirm specificity .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times .

- Metabolic Stability: Species-dependent cytochrome P450 metabolism alters efficacy in rodent vs. human models . Resolution: Cross-validate using orthogonal assays (e.g., functional cAMP assays alongside binding studies) .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate) to enhance solubility without compromising receptor affinity .

- Prodrug Design: Mask the 4-hydroxy group with acetyl or phosphate esters to improve bioavailability .

- Bioisosteric Replacement: Replace the fluorophenyl moiety with trifluoromethylpyridine to reduce off-target effects .

Methodological Challenges & Solutions

Q. How to address instability during long-term storage?

- Storage Conditions: Lyophilize and store at -80°C under argon; reconstitute in degassed solvents to prevent oxidation .

- Stability Monitoring: Use HPLC with UV detection (λ = 254 nm) to track degradation products monthly .

Q. What computational tools predict structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.